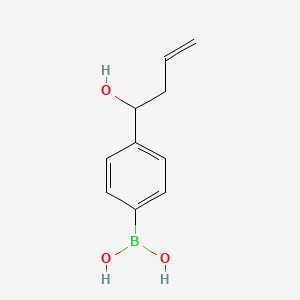
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxybutenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(1-butenyl)phenylboronic acid using borane-dimethyl sulfide complex (BH3·DMS) under mild conditions. The reaction proceeds with syn-addition, resulting in the formation of the desired hydroxybutenyl-substituted boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(1-oxobut-3-en-1-yl)phenylboronic acid.
Reduction: Formation of 4-(1-hydroxybutyl)phenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
科学的研究の応用
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The hydroxybutenyl group can also participate in hydrogen bonding and other interactions that influence the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the hydroxybutenyl group, making it less versatile in certain reactions.
4-tert-Butylphenylboronic acid: Contains a bulky tert-butyl group, which can hinder certain reactions.
(4’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with a different substitution pattern.
Uniqueness
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxybutenyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable tool in synthetic chemistry and beyond.
特性
CAS番号 |
518336-21-5 |
|---|---|
分子式 |
C10H13BO3 |
分子量 |
192.02 g/mol |
IUPAC名 |
[4-(1-hydroxybut-3-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12-14H,1,3H2 |
InChIキー |
KICNGUCNIXTLSI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(CC=C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


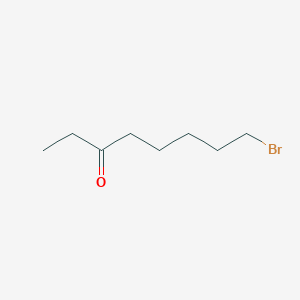
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
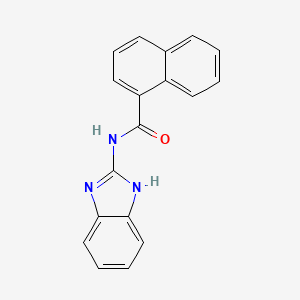
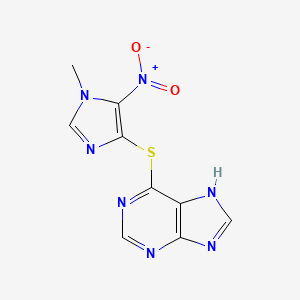
![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)




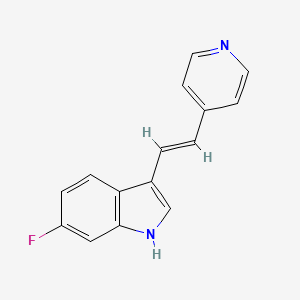
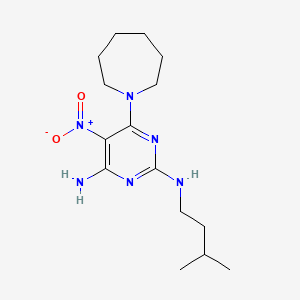
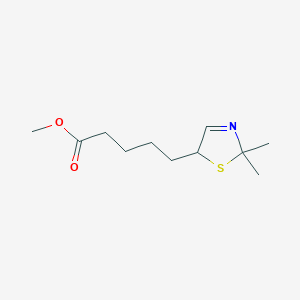
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
